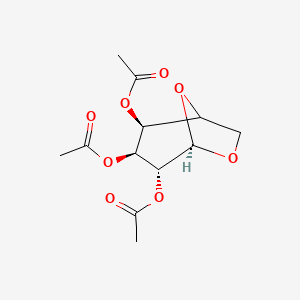

1,6-Anhydro-beta-D-galactopyranose triacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1,6-Anhydro-beta-D-galactopyranose derivatives involves various chemical reactions to form the anhydro ring and introduce acetyl groups. For instance, Bochkov and Kalinevitch (1974) demonstrated the synthesis of related compounds through reactions starting from acetylated derivatives of D-galactose, highlighting the chemical pathways to obtain anhydro forms with specific substituents (Bochkov & Kalinevitch, 1974).

Molecular Structure Analysis

Molecular structure analyses of 1,6-Anhydro-beta-D-galactopyranose derivatives, including triacetate forms, involve various techniques such as X-ray crystallography and NMR spectroscopy. These studies reveal the configurations, conformations, and stereochemistry of the molecules. For example, Weaver et al. (2006) provided insights into the crystal and molecular structure of a related galactopyranoside, showcasing the detailed geometry and molecular interactions within the crystalline state (Weaver, Zeller, & Norris, 2006).

Chemical Reactions and Properties

1,6-Anhydro-beta-D-galactopyranose triacetate undergoes various chemical reactions, illustrating its reactivity and the impact of its functional groups on its chemical behavior. Durette and Paulsen (1974) studied the rearrangement reactions of 1,6-Anhydro-beta-D-galactopyranose triacetates, highlighting the reactivity of these compounds under specific conditions (Durette & Paulsen, 1974).

Aplicaciones Científicas De Investigación

Polysaccharides in Biomedical Applications

Polysaccharides, such as those derived from gum arabic, pectin, and other natural sources, have shown a wide range of biological effects and applications. For instance, gum arabic, a complex polysaccharide, has demonstrated antioxidant properties and potential therapeutic uses in protecting against hepatic, renal, and cardiac toxicities. It also has proabsorptive properties useful in treating diarrhea and has been studied for its dental remineralization and antimicrobial activities (Badreldin H. Ali, Amal Ziada, & Gerald Blunden, 2009). Similarly, pectins, with their complex heteropolysaccharide structure, have found applications in pharmaceutics, drug delivery, and tissue engineering due to their gelling, emulsifying, and biocompatible nature (Aqdas Noreen et al., 2017).

Antioxidative Properties and Liver Health

The flavonol glycoside Hyperoside has been explored for its antioxidative properties, specifically targeting liver diseases. It offers hepatoprotective, anti-inflammatory, and anticancer activities, suggesting that compounds with similar structural features may have potential in managing liver disorders through enhancing antioxidant responses (Eungyeong Jang, 2022).

Functionalization and Material Applications

The modification and functionalization of polysaccharides have led to diverse applications in industries such as food packaging, cosmetics, and biomedical fields. Guar gum, as an example, due to its thickening, emulsifying, and gelling properties, has been extensively researched for various applications, from hydraulic fracturing to drug delivery systems (Nandkishore Thombare et al., 2016).

Environmental Impact and Sweeteners

Research on sucralose, a chlorinated sucrose derivative, has focused on its environmental presence, fate, and potential effects. Though structurally different, the study of such compounds illuminates concerns and methodologies relevant to assessing the impact of chemical derivatives on the environment (K. Tollefsen, L. Nizzetto, & D. Huggett, 2012).

Direcciones Futuras

Propiedades

IUPAC Name |

[(2S,3S,4R,5R)-3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O8/c1-5(13)17-9-8-4-16-12(20-8)11(19-7(3)15)10(9)18-6(2)14/h8-12H,4H2,1-3H3/t8?,9-,10-,11+,12+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKQMOSGYGQJOJ-SHWDNJPRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2COC(O2)C(C1OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H]([C@@H]2OCC([C@@H]1OC(=O)C)O2)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747040 |

Source

|

| Record name | (2S,3S,4R,5R)-6,8-Dioxabicyclo[3.2.1]octane-2,3,4-triyl triacetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,6-Anhydro-beta-D-galactopyranose triacetate | |

CAS RN |

4132-24-5 |

Source

|

| Record name | (2S,3S,4R,5R)-6,8-Dioxabicyclo[3.2.1]octane-2,3,4-triyl triacetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (2R,3R,4R)-3-acetamido-4-azido-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B1146887.png)

![Bicyclo[3.1.1]heptane-2-carbonyl chloride, 6,6-dimethyl-, [1S-(1alpha,2alpha,5alpha)]- (9CI)](/img/no-structure.png)